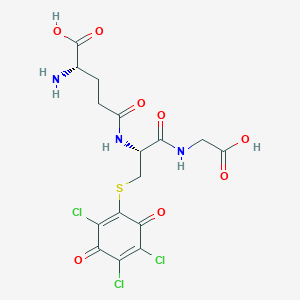
2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone, also known as TCBQ, is a chemical compound that has been the subject of extensive scientific research in recent years. TCBQ is a reactive metabolite of the widely used herbicide paraquat, and it is known to cause oxidative stress and damage to cells and tissues. In
Applications De Recherche Scientifique
2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has been used extensively in scientific research as a tool to study oxidative stress and its effects on cells and tissues. It has been shown to induce oxidative damage to DNA, proteins, and lipids, and to cause cell death in various cell types. This compound has also been used to study the mechanisms of paraquat toxicity and to investigate potential treatments for paraquat poisoning.
Mécanisme D'action
2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone exerts its toxic effects by generating reactive oxygen species (ROS) and depleting cellular antioxidants such as glutathione. ROS can cause oxidative damage to cellular components and disrupt cellular signaling pathways, leading to cell death. This compound has also been shown to inhibit the activity of enzymes involved in cellular respiration, leading to energy depletion and further oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to cause a wide range of biochemical and physiological effects, including oxidative damage to DNA, proteins, and lipids, inhibition of cellular respiration, depletion of cellular antioxidants, and cell death. This compound has also been shown to cause inflammation and damage to organs such as the lungs and liver.
Avantages Et Limitations Des Expériences En Laboratoire
2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone is a useful tool for studying oxidative stress and its effects on cells and tissues, as well as for investigating potential treatments for paraquat poisoning. However, this compound has limitations as a research tool, as it is highly reactive and can cause damage to cells and tissues at low concentrations. Careful handling and appropriate safety precautions are necessary when working with this compound in the laboratory.
Orientations Futures
Future research on 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone could focus on developing new treatments for paraquat poisoning, investigating the mechanisms of oxidative stress and its effects on cellular signaling pathways, and exploring the potential role of this compound in the development of chronic diseases such as cancer and neurodegenerative disorders. Additionally, further research could investigate the effects of this compound on different cell types and tissues, as well as the potential for this compound to interact with other chemicals and environmental factors.
Méthodes De Synthèse
2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone is synthesized by the reaction of paraquat with glutathione, which is a tripeptide composed of three amino acids: cysteine, glutamic acid, and glycine. This reaction occurs in vivo when paraquat is metabolized by the liver, and this compound is subsequently formed and transported to other organs and tissues.
Propriétés
Numéro CAS |
117383-28-5 |
|---|---|
Formule moléculaire |
C16H16Cl3N3O8S |
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(2,4,5-trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H16Cl3N3O8S/c17-9-10(18)13(27)14(11(19)12(9)26)31-4-6(15(28)21-3-8(24)25)22-7(23)2-1-5(20)16(29)30/h5-6H,1-4,20H2,(H,21,28)(H,22,23)(H,24,25)(H,29,30)/t5-,6-/m0/s1 |
Clé InChI |
WGAYQHYSLBCCLN-WDSKDSINSA-N |
SMILES isomérique |
C(CC(=O)N[C@@H](CSC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)NC(CSC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
SMILES canonique |
C(CC(=O)NC(CSC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Séquence |
XXG |
Synonymes |
2,5,6-trichloro-3-(glutathion-S-yl)-1,4-benzoquinone 2-(S-glutathionyl)-3,5,6-trichloro-1,4-benzoquinone 2-gluthionyl-3,5,6-trichloro-1,4-benzoquinone GS-1,4-TCBQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)

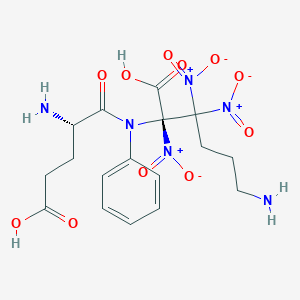
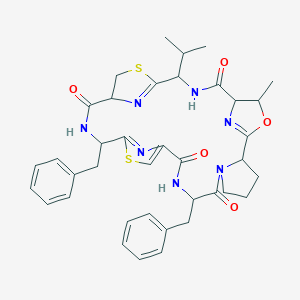
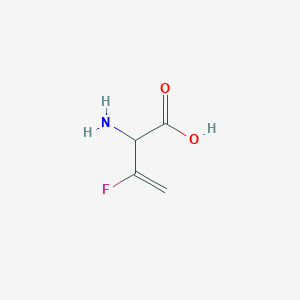
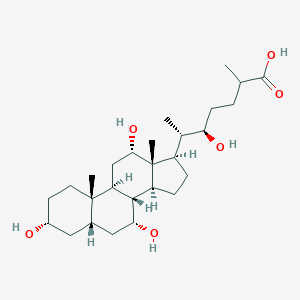
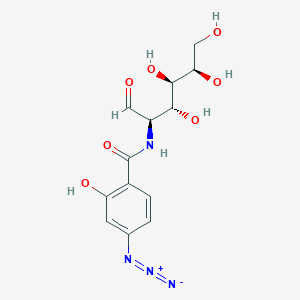
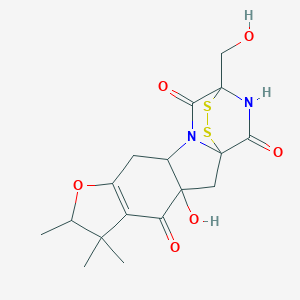
![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)
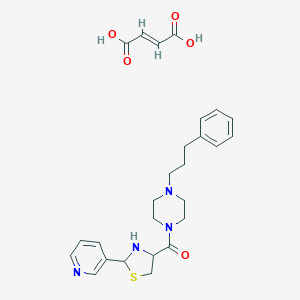
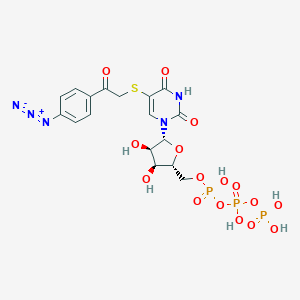
![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)